2,6-Difluoropyridine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoropyridine-3,5-diol is an organic compound with the molecular formula C5H3F2NO2. It is a derivative of pyridine, where two fluorine atoms are substituted at the 2 and 6 positions, and hydroxyl groups are substituted at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-3,5-diol can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 2,6-dichloropyridine with fluoride ions. This reaction typically requires the presence of a fluoride source such as potassium fluoride and a phase-transfer catalyst like 18-crown-6. The reaction is carried out at elevated temperatures, around 180-188°C, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation and recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoropyridine-3,5-diol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, 18-crown-6, elevated temperatures (180-188°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
2,6-Difluoropyridine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,6-Difluoropyridine-3,5-diol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Lacks the hydroxyl groups present in 2,6-Difluoropyridine-3,5-diol, resulting in different chemical properties and reactivity.
3,5-Difluoropyridine: Fluorine atoms are substituted at different positions, leading to variations in chemical behavior.
2,6-Dichloropyridine: Chlorine atoms instead of fluorine, affecting the compound’s reactivity and applications
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties.
Properties
IUPAC Name |
2,6-difluoropyridine-3,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4-2(9)1-3(10)5(7)8-4/h1,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYYQBQQSJGYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1O)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.